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For Research Use Only. Not for use in diagnostic procedures.

Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology,

diagnostics, and drug development. They are utilized in a wide array of applications, including

polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), DNA sequencing,

and microarray analysis. The covalent attachment of a fluorescent dye to an oligonucleotide

allows for sensitive and specific detection of target nucleic acid sequences.

BDP R6G (BODIPY® R6G) is a borondipyrromethene dye spectrally similar to Rhodamine 6G.

It offers several advantages for oligonucleotide labeling, including high fluorescence quantum

yield, excellent photostability, and a narrow emission spectrum, which is beneficial for

multiplexing applications. The amine-reactive form, BDP R6G amine, is not directly used for

conjugation. Instead, oligonucleotides are typically modified with a primary amine, and the dye

is activated with an N-hydroxysuccinimide (NHS) ester to form a reactive species that readily

couples with the amino-modified oligonucleotide. This application note provides a detailed

protocol for the conjugation of amino-modified oligonucleotides with BDP R6G NHS ester.

Spectral and Chemical Properties
A thorough understanding of the spectral and chemical properties of BDP R6G is crucial for

successful conjugation and downstream applications.
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Property Value Reference

Excitation Maximum (λex) 527 - 530 nm [1][2][3][4]

Emission Maximum (λem) 547 - 548 nm [1]

Molar Extinction Coefficient (ε) 76,000 L·mol⁻¹·cm⁻¹

Fluorescence Quantum Yield

(Φ)
0.96

Molecular Weight (BDP R6G

Amine)
438.32 g/mol

Molecular Weight (BDP R6G

NHS Ester)
437.21 g/mol

Solubility
Good in DMF, DMSO, and

alcohols

Reactive Group (for this

protocol)

N-hydroxysuccinimide (NHS)

ester

Reacts With Primary aliphatic amines

Experimental Workflow
The overall workflow for the conjugation of BDP R6G to an amino-modified oligonucleotide

involves several key steps, from preparation of reagents to purification and characterization of

the final product.
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Figure 1. Overall workflow for BDP R6G-oligonucleotide conjugation.

Detailed Protocols
Protocol 1: Conjugation of BDP R6G NHS Ester to
Amino-Modified Oligonucleotides
This protocol describes the covalent attachment of BDP R6G NHS ester to an oligonucleotide

containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

Amino-modified oligonucleotide (desalted or purified)

BDP R6G NHS ester

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

0.1 M Sodium bicarbonate buffer, pH 8.3-8.5 (prepared fresh)

Nuclease-free water

Microcentrifuge tubes
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Laboratory shaker

Procedure:

Prepare the Amino-Modified Oligonucleotide:

Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final

concentration of 1 mM.

Note: If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it

must be desalted prior to use.

Prepare the BDP R6G NHS Ester Stock Solution:

Allow the vial of BDP R6G NHS ester to warm to room temperature before opening.

Prepare a 10 mM stock solution by dissolving the appropriate amount of BDP R6G NHS

ester in anhydrous DMSO or DMF. For example, dissolve 0.44 mg of BDP R6G NHS ester

(MW = 437.21 g/mol ) in 100 µL of anhydrous DMSO.

Note: The NHS ester is sensitive to moisture. Use anhydrous solvent and cap the vial

tightly. The stock solution can be stored at -20°C for 1-2 months.

Set up the Conjugation Reaction:

In a microcentrifuge tube, combine the following reagents in order:

20 µL of 1 mM amino-modified oligonucleotide (20 nmol)

160 µL of 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

20 µL of 10 mM BDP R6G NHS ester stock solution (200 nmol, 10-fold molar excess)

The final reaction volume is 200 µL. The optimal molar excess of the NHS ester may vary

and should be determined empirically (a range of 5-20 fold excess is common).

Incubation:
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Vortex the reaction mixture gently.

Incubate the reaction for 2-6 hours at room temperature (approximately 25°C) on a

laboratory shaker. Protect the reaction from light by wrapping the tube in aluminum foil.

Stopping the Reaction:

The reaction can be stopped by proceeding directly to the purification step. Hydrolysis of

the unreacted NHS ester will occur over time in the aqueous buffer.

Protocol 2: Purification of BDP R6G-Labeled
Oligonucleotides
Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which

can interfere with downstream applications.

Method A: Ethanol Precipitation (Initial Cleanup)

This method removes the majority of the unconjugated dye but may not be sufficient for

applications requiring high purity.

Materials:

3 M Sodium acetate, pH 5.2

100% Ethanol, pre-chilled to -20°C

70% Ethanol, pre-chilled to -20°C

Refrigerated microcentrifuge

Procedure:

To the 200 µL conjugation reaction, add 20 µL of 3 M Sodium acetate.

Add 600 µL of cold 100% ethanol.

Vortex briefly and incubate at -20°C for at least 30 minutes.
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Centrifuge at 13,000 x g for 20-30 minutes at 4°C.

Carefully decant the supernatant, which contains the majority of the unreacted dye.

Wash the pellet with 500 µL of cold 70% ethanol.

Centrifuge at 13,000 x g for 10 minutes at 4°C.

Decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can

make resuspension difficult.

Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (High

Purity)

RP-HPLC is the recommended method for obtaining highly pure labeled oligonucleotides, as it

effectively separates the labeled product from the unlabeled oligonucleotide and free dye.

Materials:

RP-HPLC system with a UV-Vis detector

C18 column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

Mobile Phase B: Acetonitrile

The specific gradient will depend on the length and sequence of the oligonucleotide and

should be optimized. A typical gradient runs from a low percentage of acetonitrile to a higher

percentage over 20-30 minutes.

Procedure:

After the conjugation reaction (and optionally, an initial ethanol precipitation), dilute the

sample with Mobile Phase A.
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Inject the sample onto the C18 column.

Run a linear gradient of acetonitrile in 0.1 M TEAA.

Monitor the elution profile at 260 nm (for the oligonucleotide) and ~530 nm (for BDP R6G).

The labeled oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and

will therefore have a longer retention time.

Collect the peak corresponding to the dual-absorbing species.

Lyophilize the collected fraction to remove the solvents.

Resuspend the purified, labeled oligonucleotide in nuclease-free water or TE buffer.

Method C: pH-Controlled Butanol Extraction (Alternative Cleanup)

This method is a rapid alternative for removing unreacted hydrophobic dyes.

Materials:

n-Butanol, water-saturated

pH-adjusted buffer (e.g., citrate buffer, pH 4-5)

Procedure:

Add an equal volume of pH-adjusted buffer to the conjugation reaction mixture.

Add 2 volumes of water-saturated n-butanol.

Vortex vigorously for 10-20 seconds.

Centrifuge briefly (e.g., 4000 x g for 10 seconds) to separate the phases.

The unreacted, more neutral dye will partition into the upper organic (butanol) phase, while

the hydrophilic, labeled oligonucleotide remains in the lower aqueous phase.

Carefully remove and discard the upper butanol phase.
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Repeat the extraction 2-3 times until the organic phase is colorless.

The remaining aqueous phase can be further purified by ethanol precipitation or used

directly, depending on the application.

Protocol 3: Characterization of BDP R6G-Labeled
Oligonucleotides
Determining Labeling Efficiency by UV-Vis Spectroscopy

The concentration and labeling efficiency can be determined by measuring the absorbance of

the purified conjugate at 260 nm (for the oligonucleotide) and 530 nm (for BDP R6G).

Procedure:

Measure the absorbance of the purified BDP R6G-oligonucleotide conjugate solution at 260

nm (A₂₆₀) and 530 nm (A₅₃₀).

Calculate the concentration of the dye using the Beer-Lambert law:

Concentration (Dye) = A₅₃₀ / ε₅₃₀ (where ε₅₃₀ for BDP R6G is 76,000 L·mol⁻¹·cm⁻¹)

Calculate the concentration of the oligonucleotide. The dye also absorbs at 260 nm, so its

contribution must be subtracted. A correction factor (CF₂₆₀) is used for this purpose. For BDP

R6G, the CF₂₆₀ is 0.17.

Corrected A₂₆₀ = A₂₆₀ - (A₅₃₀ * CF₂₆₀)

Concentration (Oligo) = Corrected A₂₆₀ / ε₂₆₀ (where ε₂₆₀ is the molar extinction coefficient

of the oligonucleotide, which can be calculated based on its sequence).

The labeling efficiency is the ratio of the dye concentration to the oligonucleotide

concentration:

Labeling Efficiency (%) = [Concentration (Dye) / Concentration (Oligo)] * 100

Signaling Pathways and Logical Relationships
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The core of this application is the chemical reaction between the amino-modified

oligonucleotide and the BDP R6G NHS ester.

Products

Amino-Modified Oligonucleotide

Oligo-Linker-NH₂

+
BDP R6G NHS Ester

BDP-R6G-CO-NHS

BDP R6G-Oligonucleotide Conjugate

Oligo-Linker-NH-CO-BDP-R6G

pH 8.3-8.5
Stable Amide Bond Formation

N-Hydroxysuccinimide

NHS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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